Edetat-Dinatrium-Monohydrat

Übersicht

Beschreibung

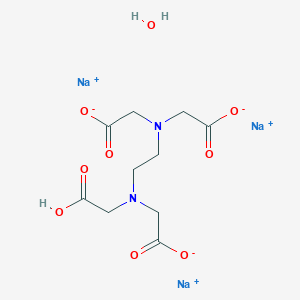

Edetate trisodium monohydrate is a chelating agent widely used in various fields, including medicine, chemistry, and industry. It is a salt of ethylenediaminetetraacetic acid (EDTA) and is known for its ability to bind to metal ions, forming stable complexes. This property makes it useful in applications where the removal or sequestration of metal ions is required.

Wissenschaftliche Forschungsanwendungen

Edetate trisodium monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to remove metal ions from solutions, stabilize metal ions in solution, and as a titrant in complexometric titrations.

Biology: Employed to inhibit metal-dependent enzymes, study metal ion interactions in biological systems, and as a preservative in biological samples.

Medicine: Used in chelation therapy to treat heavy metal poisoning, such as lead and mercury poisoning. It is also used to manage hypercalcemia and digitalis toxicity.

Industry: Utilized in water treatment to sequester metal ions, in the textile industry to prevent metal ion interference in dyeing processes, and in the food industry as a preservative to prevent oxidation.

Wirkmechanismus

Target of Action

Edetate trisodium monohydrate, also known as edetate disodium, is a polyvalent ion chelator . Its primary targets are divalent and trivalent ions such as magnesium, zinc, and calcium . These ions play crucial roles in various biological processes, including enzyme activity and signal transduction.

Mode of Action

Edetate trisodium monohydrate interacts with its targets by chelating, or binding, to the ions . This chelation forms a complex that is excreted in the urine, thereby reducing the concentrations of these ions in the blood .

Pharmacokinetics

, it is known that the chelate formed by the compound is excreted in the urine. This suggests that the compound likely has good bioavailability and is capable of systemic distribution to exert its effects.

Result of Action

The primary result of edetate trisodium monohydrate’s action is the reduction of blood concentrations of targeted ions . This can have various molecular and cellular effects, depending on the specific ions involved. For example, reducing calcium concentrations can affect muscle contraction and neuronal signaling, while reducing zinc concentrations can impact enzymatic reactions.

Action Environment

The action of edetate trisodium monohydrate can be influenced by various environmental factors. For instance, the presence of other chelating agents could potentially compete with the compound for ion targets. Additionally, factors that affect urinary excretion, such as kidney function and hydration status, could impact the efficacy of the compound. The compound’s stability could also be affected by factors such as pH and temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Edetate trisodium monohydrate is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)2 + 4 \text{ClCH}2\text{COOH} + 6 \text{NaOH} \rightarrow \text{C}{10}\text{H}{13}\text{N}_2\text{Na}_3\text{O}_8 + 4 \text{NaCl} + 6 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of edetate trisodium monohydrate involves the same basic reaction but is carried out on a larger scale. The process includes the following steps:

Reaction: Ethylenediamine is reacted with chloroacetic acid in the presence of sodium hydroxide.

Neutralization: The reaction mixture is neutralized with hydrochloric acid.

Crystallization: The product is crystallized from the solution.

Drying: The crystals are dried to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Edetate trisodium monohydrate primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes. It can also participate in substitution reactions where the metal ions in the complex can be replaced by other metal ions.

Common Reagents and Conditions:

Chelation: The compound reacts with metal ions such as calcium, magnesium, and iron under neutral to slightly alkaline conditions.

Substitution: Metal ions in the complex can be substituted by other metal ions in the presence of competing ligands.

Major Products Formed:

Chelation: The major products are metal-EDTA complexes, such as calcium-EDTA, magnesium-EDTA, and iron-EDTA.

Substitution: The products depend on the substituting metal ion and the conditions of the reaction.

Vergleich Mit ähnlichen Verbindungen

Disodium EDTA: Used in similar applications but has different solubility and stability properties.

Tetrasodium EDTA: More soluble in water and used in applications requiring higher solubility.

Calcium Disodium EDTA: Used specifically for chelation therapy in cases of lead poisoning.

Uniqueness: Edetate trisodium monohydrate is preferred in applications where a balance between solubility and stability is required. Its ability to form stable complexes with a wide range of metal ions makes it versatile and effective in various fields.

Eigenschaften

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTNQJMZBPLVKM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2Na3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-22-0, 85715-60-2 | |

| Record name | Edetate trisodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Edetate trisodium monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE TRISODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMN5A047NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

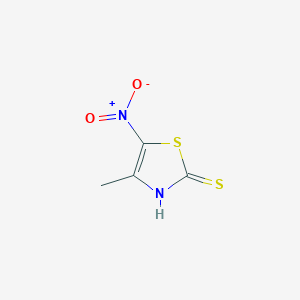

![N-[(2-bromophenyl)methylideneamino]aniline](/img/structure/B80945.png)